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nitrobenzaldehyde

Cat. No.: B169365 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-hydroxy-3-
nitrobenzaldehyde

Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical

research and development. This guide provides a comprehensive, methodology-driven

exploration of the structure elucidation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a

polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for

researchers and drug development professionals, this document moves beyond a simple

recitation of data, focusing instead on the logical synthesis of information from multiple

analytical techniques. We will detail the causality behind experimental choices and

demonstrate how a convergence of data from Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy culminates in a

validated structural assignment.

Foundational Analysis: Molecular Formula and
Degree of Unsaturation
Before delving into advanced spectroscopic analysis, the elemental composition and the

degree of unsaturation provide the fundamental constraints for any proposed structure.
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The molecular formula for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is C₇H₄ClNO₄[1][2][3].

This corresponds to a molecular weight of approximately 201.56 g/mol [1][3][4].

From the molecular formula, we calculate the Hydrogen Deficiency Index (HDI), also known as

the degree of unsaturation. The HDI reveals the total number of rings and/or π-bonds within the

molecule.

Formula: HDI = C - (H/2) - (X/2) + (N/2) + 1

Calculation: HDI = 7 - (4/2) - (1/2) + (1/2) + 1 = 7 - 2 - 0.5 + 0.5 + 1 = 6

An HDI of 6 is highly indicative of an aromatic structure. A benzene ring accounts for four

degrees of unsaturation (one ring and three π-bonds). The remaining two degrees can be

readily assigned to the carbonyl group (C=O) of the aldehyde and one of the double bonds in

the nitro group (N=O), immediately aligning with the proposed structure.

Mass Spectrometry: Molecular Weight and Isotopic
Confirmation
Mass spectrometry serves as the first experimental validation of the molecular formula and

offers crucial evidence for the presence of specific elements through their isotopic patterns.

Causality of Method: We employ mass spectrometry to obtain the exact mass of the molecular

ion. For this compound, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl

in an approximate 3:1 natural abundance), provides a self-validating isotopic signature that is

invaluable for confirmation.

Expected Mass Spectrum Data
The key feature to be observed is the molecular ion peak cluster.
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m/z (Mass-to-
Charge Ratio)

Assignment
Expected Relative
Intensity

Rationale

~201 [M]⁺ (with ³⁵Cl) 100%

Molecular ion

containing the more

abundant chlorine-35

isotope.

~203 [M+2]⁺ (with ³⁷Cl) ~33%

Molecular ion

containing the less

abundant chlorine-37

isotope.

~184 [M-OH]⁺ Variable
Loss of the hydroxyl

radical.

~172 [M-CHO]⁺ Variable
Loss of the formyl

radical.

~155 [M-NO₂]⁺ Variable

Loss of the nitro

group, a common

fragmentation

pathway for

nitroaromatics.

The presence of the characteristic ~3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks is

definitive evidence for a molecule containing a single chlorine atom.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g.,

methanol or dichloromethane).

Introduction: The sample is introduced into the mass spectrometer, typically via a direct

insertion probe or GC inlet, where it is vaporized.

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.
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Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the

mass spectrum.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups

present in a molecule by probing their characteristic vibrational frequencies.

Causality of Method: Each functional group (-OH, -CHO, -NO₂, C-Cl) has a unique set of

vibrational modes (stretching, bending) that absorb infrared radiation at specific, predictable

wavenumbers. The resulting spectrum provides a molecular "fingerprint" and confirms the

presence of the key architectural components suggested by the molecular formula.

Expected IR Absorption Bands
The structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde suggests several key diagnostic

peaks. The intramolecular hydrogen bond between the C2-hydroxyl and the C1-aldehyde is

expected to significantly influence the O-H and C=O stretching frequencies.[5]
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Wavenumber (cm⁻¹) Vibrational Mode
Rationale and Expected
Appearance

~3200–3400 O-H Stretch

A broad, medium-intensity

band. Broadening is due to

intramolecular hydrogen

bonding with the aldehyde

carbonyl.

~3000–3100 Aromatic C-H Stretch Weak to medium, sharp peaks.

~2750, ~2850 Aldehyde C-H Stretch

Two distinct, weak bands

(Fermi resonance doublet), a

classic signature for an

aldehyde.[6]

~1660–1680 C=O Stretch (Aldehyde)

A very strong, sharp

absorption. Its position is

lowered by conjugation to the

ring but raised by the electron-

withdrawing effect of the nitro

group.

~1530–1550 Asymmetric NO₂ Stretch A strong, sharp band.

~1450–1600 C=C Stretch (Aromatic)
Multiple medium to strong

bands.

~1340–1360 Symmetric NO₂ Stretch A strong, sharp band.

~600-800 C-Cl Stretch
A medium to strong band in

the fingerprint region.

Workflow for Structure Elucidation using IR, NMR, and
MS
Caption: Integrated workflow for structure elucidation.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
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Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a

background scan to account for atmospheric CO₂ and H₂O.

Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum,

typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The background is automatically subtracted from the sample spectrum to

yield the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Blueprint
NMR spectroscopy provides the most detailed structural information, mapping out the carbon-

hydrogen framework and the connectivity between atoms. We will analyze both ¹H and ¹³C

NMR spectra.

Causality of Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny

magnets. In an external magnetic field, they can exist in different spin states. The precise

energy difference between these states (and thus the resonance frequency) is exquisitely

sensitive to the local electronic environment. By analyzing these frequencies (chemical shifts),

signal integrations, and spin-spin couplings, we can deduce the exact arrangement of atoms.

¹H NMR Spectrum Analysis (Predicted)
The molecule has four distinct proton environments: the hydroxyl proton, the aldehyde proton,

and two aromatic protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.0 - 12.0 Singlet (broad) 1H -OH

The phenolic

proton is

significantly

deshielded due

to strong

intramolecular H-

bonding with the

aldehyde

carbonyl. It is

often broad and

will exchange

with D₂O.

~10.2 Singlet 1H -CHO

The aldehyde

proton is highly

deshielded by

the anisotropic

effect of the

carbonyl group,

placing it far

downfield.[7]

~8.3 Doublet 1H H-4

This aromatic

proton is

deshielded by

the adjacent

electron-

withdrawing

aldehyde and

nitro groups. It

will show a small

coupling

constant.

~8.1 Doublet 1H H-6 This aromatic

proton is
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adjacent to the

electron-donating

hydroxyl group

and the electron-

withdrawing

chloro group. It

will show a small

coupling

constant.

Note: The aromatic protons (H-4 and H-6) are meta to each other, so they are expected to

display a small meta-coupling constant (⁴J) of approximately 2-3 Hz.

¹³C NMR Spectrum Analysis (Predicted)
The molecule has 7 unique carbon atoms, and all should be visible in the broadband-

decoupled ¹³C NMR spectrum.
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Chemical Shift (δ, ppm) Assignment Rationale

~190 C=O (Aldehyde)

The aldehyde carbonyl carbon

is characteristically found in

this highly deshielded region.

~158 C2 (-OH)

Aromatic carbon attached to

the highly electronegative

oxygen atom.

~140 C3 (-NO₂)

Aromatic carbon attached to

the electron-withdrawing nitro

group.

~138 C4 Aromatic methine carbon (CH).

~128 C5 (-Cl)

Aromatic carbon attached to

chlorine; its shift is influenced

by the heavy atom effect.

~125 C6 Aromatic methine carbon (CH).

~122 C1 (-CHO)
Aromatic carbon attached to

the aldehyde group.

Logical Relationship of NMR Data to Structure

5-Chloro-2-hydroxy-3-nitrobenzaldehyde CHO OH NO₂ Cl H-4 H-6 C1 C2 C3 C4 C5 C6 C7 (CHO)

¹H NMR Signals δ ~10.2 (s, 1H) δ ~11.5 (s, 1H) δ ~8.3 (d, 1H) δ ~8.1 (d, 1H)

corresponds to corresponds to corresponds to corresponds to

¹³C NMR Signals δ ~190 δ ~158 δ ~140 δ ~138 δ ~128 δ ~125 δ ~122

corresponds tocorresponds to corresponds to corresponds to corresponds to corresponds tocorresponds to

Click to download full resolution via product page

Caption: Correlation between the molecular structure and its NMR spectral data.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully

dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the

¹H or ¹³C frequency, and the magnetic field is "locked" onto the deuterium signal of the

solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the Free Induction

Decay (FID). Key parameters include the acquisition time, relaxation delay, and number of

scans.

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is typically used to simplify

the spectrum to single lines for each carbon. A greater number of scans is required due to

the lower natural abundance of ¹³C.

Data Processing: The acquired FID is subjected to a Fourier Transform (FT) to convert the

time-domain signal into the frequency-domain spectrum. Phasing and baseline correction

are performed, and the spectrum is calibrated to the TMS signal.

Conclusion: A Unified Structural Hypothesis
The structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is confirmed through the powerful

synergy of multiple, independent analytical techniques.

Mass Spectrometry confirms the molecular formula C₇H₄ClNO₄ via its molecular ion peak at

m/z 201 and validates the presence of a single chlorine atom with the characteristic [M+2]⁺

peak at m/z 203.

Infrared Spectroscopy provides definitive evidence for all requisite functional groups: a

hydrogen-bonded hydroxyl, an aromatic aldehyde, a nitro group, and a C-Cl bond.

NMR Spectroscopy provides the final, unambiguous blueprint. ¹H NMR confirms the

presence of the four distinct proton types with the correct integration and chemical shifts,

while ¹³C NMR shows the seven unique carbon environments of the molecular framework.
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Each piece of data serves as a self-validating check on the others, leading to a single,

consistent, and unequivocal structural assignment. While these spectroscopic methods provide

overwhelming evidence, absolute proof for crystalline solids can be achieved through single-

crystal X-ray diffraction, which would provide precise bond lengths and angles, serving as the

ultimate structural validation.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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